molecular formula C13H26N4O6 B13388946 6-Amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid

6-Amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid

Cat. No.: B13388946
M. Wt: 334.37 g/mol
InChI Key: IQPWNQRRAJHOKV-UHFFFAOYSA-N
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Description

Threonyl-seryl-lysine is a tripeptide composed of the amino acids threonine, serine, and lysine This compound is known for its role in various biological processes, including protein synthesis and regulation

Preparation Methods

Synthetic Routes and Reaction Conditions

Threonyl-seryl-lysine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is commonly used for this purpose. The process includes the following steps:

Industrial Production Methods

Industrial production of threonyl-seryl-lysine follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to ensure its homogeneity and purity.

Chemical Reactions Analysis

Types of Reactions

Threonyl-seryl-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Sodium periodate or hydrogen peroxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Threonyl-seryl-lysine has been extensively studied for its applications in various fields:

Mechanism of Action

Threonyl-seryl-lysine exerts its effects through interactions with specific molecular targets. For example, it binds to luteinizing hormone-releasing hormone (LHRH) at a site comprised of LHRH 2-5, thereby modulating the activity of this hormone. This interaction can influence reproductive hormone levels and has potential therapeutic applications in conditions related to hormone regulation .

Comparison with Similar Compounds

Similar Compounds

    Seryl-threonyl-lysine: Another tripeptide with similar amino acid composition but different sequence.

    Threonyl-lysyl-serine: A tripeptide with the same amino acids in a different order.

    Phosphothreonyl-seryl-lysine: A phosphorylated derivative of threonyl-seryl-lysine.

Uniqueness

Threonyl-seryl-lysine is unique due to its specific sequence and the presence of hydroxyl groups in both threonine and serine, which allow for various post-translational modifications. Its ability to bind to LHRH and modulate reproductive hormones sets it apart from other similar compounds .

Properties

IUPAC Name

6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPWNQRRAJHOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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